(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule that features a combination of isoquinoline, pyridine, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6-hydroxypyridine.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Process Intensification: Implementing continuous flow reactors to enhance reaction rates and scalability.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with certain biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders due to its isoquinoline structure.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The isoquinoline and pyridine moieties can bind to enzyme active sites or receptors, modulating their activity. The methoxy and tetrahydropyran groups may enhance binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but lacks the pyridine and tetrahydropyran moieties.
6-Hydroxypyridine: Contains the pyridine ring but lacks the isoquinoline and tetrahydropyran groups.
Tetrahydropyranyl Ether Derivatives: Similar in having the tetrahydropyran group but differ in the rest of the structure.
Uniqueness
The combination of isoquinoline, pyridine, and tetrahydropyran groups in a single molecule is unique, providing a distinct set of chemical and biological properties. This structural uniqueness may result in specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-26-19-11-15-5-8-24(14-17(15)12-20(19)27-2)22(25)16-3-4-21(23-13-16)29-18-6-9-28-10-7-18/h3-4,11-13,18H,5-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZQFVXZZZKVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CN=C(C=C3)OC4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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